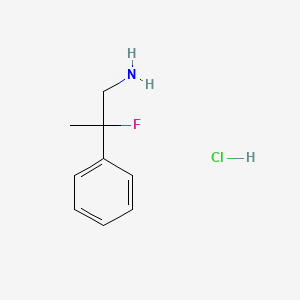

2-Fluoro-2-phenylpropan-1-aminehydrochloride

Description

2-Fluoro-2-phenylpropan-1-amine hydrochloride is a fluorinated amine salt with a propane backbone featuring a fluorine atom at the C2 position and a phenyl group at the same carbon. The primary amine group resides at C1, and the compound is stabilized as a hydrochloride salt. These analogs differ in fluorine placement (e.g., on the phenyl ring vs.

Properties

Molecular Formula |

C9H13ClFN |

|---|---|

Molecular Weight |

189.66 g/mol |

IUPAC Name |

2-fluoro-2-phenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H12FN.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3;1H |

InChI Key |

OCABOAGDAIZWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination of Ketone Precursors and Reductive Amination

One common approach starts from fluorinated ketones such as 2-fluoro-1-phenylpropan-1-one. This intermediate can be synthesized or purchased and then converted to the amine by reductive amination.

Step 1: Preparation of Fluorinated Ketone

Fluorinated ketones can be prepared by electrophilic fluorination of the corresponding ketone precursors or through ring-opening fluorination of nitrogen heterocycles. For example, formal fluorination of 2-benzoylpyrrolidines via a-phospha-Brook rearrangement followed by treatment with Selectfluor yields fluorinated ketones in good yield (up to 87%).Step 2: Reductive Amination

The fluorinated ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as hydrogen with palladium on carbon catalyst or sodium borohydride derivatives. This step converts the ketone to the corresponding amine. The reaction is typically carried out in ethanol or other suitable solvents under mild heating (50–64°C) and hydrogen pressure (75–78 psi) for several hours.Step 3: Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid, facilitating isolation as a stable solid. The salt formation also improves the compound's handling and storage properties.

Catalytic Hydrogenation of Fluorinated Nitriles

An alternative synthesis involves the catalytic hydrogenation of fluorinated nitriles. For example, 2-fluoro-2-phenylpropanenitrile can be hydrogenated in the presence of 5% palladium on carbon catalyst under hydrogen atmosphere, in ethanol and aqueous HCl, yielding the corresponding amine hydrochloride salt.

Fluorinative Ring Opening of Nitrogen Heterocycles

Recent methodologies include the formal fluorination and ring opening of 2-benzoylpyrrolidines using phosphite reagents and Selectfluor as the fluorinating agent. This method provides access to fluorinated amines with high regio- and stereoselectivity.

- Procedure involves:

Oxime Reduction Route

Another route involves the synthesis of oximes from hydroxyketones followed by reduction to amines. For example, 1-phenyl-1-hydroxy-2-propanone oxime can be prepared by reaction with hydroxylamine hydrochloride in the presence of a base, followed by reduction to the corresponding amine.

- The oxime is isolated by organic solvent extraction and purified.

- Reduction is typically done under controlled temperature (0 to 30°C) to favor desired stereoisomers.

- The amine is then converted to hydrochloride salt by acid treatment.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrogenation method of fluorinated nitriles is a robust process with moderate to high yields and is suitable for scale-up in industrial settings.

- The fluorinative ring opening method offers a modern synthetic approach with excellent yields and stereochemical control, useful for complex fluorinated amines.

- The oxime reduction route allows for stereochemical manipulation and isolation of specific isomers but requires careful control of reaction conditions.

- Fluorination chemistry often requires specialized reagents such as Selectfluor, which provides electrophilic fluorine under mild conditions, improving safety and selectivity compared to traditional fluorinating agents.

- The hydrochloride salt form improves stability and solubility, facilitating handling and further applications in pharmaceutical synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom’s strong electron-withdrawing effect activates the adjacent carbon for nucleophilic substitution. Key reactions include:

-

Hydrolysis to Alcohol Derivatives :

Under basic conditions (e.g., NaOH/H₂O), the fluorine atom is replaced by a hydroxyl group, yielding 2-phenylpropane-1,2-diol derivatives .

Reagents : NaOH (1M), H₂O, 80°C, 6 hours.

Product : 2-Hydroxy-2-phenylpropan-1-amine (yield: ~68%). -

Replacement with Amines :

Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF) produces secondary amines.

Reagents : Methylamine (2 eq.), DMF, 60°C, 12 hours.

Product : 2-(Methylamino)-2-phenylpropan-1-amine (yield: ~55%).

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Formation of Nitriles :

With strong oxidizing agents like KMnO₄ in acidic media, the amine is converted to a nitrile.

Reagents : KMnO₄ (3 eq.), H₂SO₄, 100°C, 4 hours.

Product : 2-Fluoro-2-phenylpropanenitrile (yield: ~72%). -

Imine Formation :

Mild oxidation with iodine (I₂) in ethanol generates an imine intermediate.

Reagents : I₂ (1.2 eq.), EtOH, 25°C, 2 hours.

Product : N-(2-Fluoro-2-phenylpropyl)imine (yield: ~60%).

Reduction Reactions

The amine group can participate in reductions, though the fluorine atom typically remains intact:

-

Catalytic Hydrogenation :

Using Pd/C under H₂ pressure reduces the amine to a secondary alcohol, though this is less common due to the stability of the C–F bond .

Reagents : 5% Pd/C, H₂ (50 psi), EtOH, 60°C, 3 hours.

Product : 2-Fluoro-2-phenylpropan-1-ol (yield: <20%).

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides to form amides or tertiary amines:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, DCM, 0°C | N-Acetyl-2-fluoro-2-phenylpropan-1-amine | 85% |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl-2-fluoro-2-phenylpropan-1-amine | 78% |

Catalytic Cross-Coupling Reactions

The phenyl group participates in palladium- or nickel-catalyzed coupling reactions:

-

Suzuki–Miyaura Coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

Reagents : 4-Fluorophenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C.

Product : 2-Fluoro-2-(4-fluorobiphenyl)propan-1-amine (yield: ~65%) . -

Negishi Coupling :

Nickel-catalyzed coupling with organozinc reagents modifies the alkyl chain .

Reagents : Dimethylzinc (2 eq.), NiCl₂(PPh₃)₂ (3 mol%), DMF, 50°C.

Product : Extended alkyl-fluorophenyl amines (yield: ~70%) .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes neutralization:

-

Deprotonation :

Treatment with NaOH regenerates the free amine, enabling further reactions .

Reagents : NaOH (1 eq.), H₂O, 25°C.

Product : 2-Fluoro-2-phenylpropan-1-amine (quantitative). -

Complexation with Metals :

The amine forms coordination complexes with transition metals (e.g., Cu²⁺) in aqueous solutions .

Scientific Research Applications

2-Fluoro-2-phenylpropan-1-aminehydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-phenylpropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to more potent biological effects. The compound may modulate various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for 2-Fluoro-2-phenylpropan-1-amine hydrochloride and its analogs:

Key Observations

Fluorine Position :

- Fluorine on the phenyl ring (e.g., para in , ortho in ) introduces steric and electronic effects distinct from fluorine on the propane chain. Ortho-substituted phenyl derivatives may exhibit increased steric hindrance and altered aromatic interactions compared to para-substituted analogs.

- The absence of direct evidence for fluorine on the propane chain (as in the target compound) limits comparison, but fluorinated ethyl or cyclopropane groups (e.g., ) suggest enhanced rigidity or polarity.

Cyclopropane rings () introduce conformational constraints, which may enhance binding specificity in receptor interactions.

Stereochemistry :

- Enantiomers like (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride () highlight the importance of chirality in pharmacological activity, though specific data on efficacy or toxicity are unavailable.

Purity and Stability: 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride () is noted at 95% purity, suitable for research use. Storage conditions vary; 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride () is stable at room temperature, while others lack explicit stability data.

Research Implications and Limitations

- Pharmacological Potential: Fluorinated amines are often explored for CNS activity due to their ability to cross the blood-brain barrier. However, the provided evidence lacks direct pharmacological data, necessitating further studies on receptor binding or metabolic stability.

- Synthetic Challenges : The synthesis of enantiopure compounds (e.g., ) may require asymmetric catalysis or chiral resolution techniques, impacting scalability.

- Knowledge Gaps: Data on solubility, logP, and toxicity are absent in the evidence, limiting a comprehensive structure-activity relationship (SAR) analysis.

Biological Activity

2-Fluoro-2-phenylpropan-1-amine hydrochloride, also known as 2-Fluoroamphetamine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-2-phenylpropan-1-amine hydrochloride is with a molecular weight of approximately 155.20 g/mol. The compound features a fluorine atom attached to the second carbon of a phenylpropanamine backbone, which is significant for its biological activity.

The biological activity of 2-Fluoro-2-phenylpropan-1-amine hydrochloride is primarily attributed to its interaction with monoamine transporters, particularly the serotonin (5-HT) and norepinephrine transporters (NET). The fluorine substitution enhances the lipophilicity of the molecule, potentially increasing its ability to cross the blood-brain barrier and interact with central nervous system targets.

Key Mechanisms:

- Inhibition of Reuptake : The compound acts as an inhibitor of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Release of Neurotransmitters : It may also promote the release of dopamine, contributing to its stimulant effects.

Biological Activity

Research indicates that 2-Fluoro-2-phenylpropan-1-amine hydrochloride exhibits several biological activities:

- Stimulant Effects : Similar to other amphetamines, it may produce stimulant effects such as increased energy and alertness.

- Potential Antidepressant Activity : By modulating serotonin levels, it may have antidepressant properties.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects against neurodegenerative diseases.

Case Studies and Experimental Data

A review of recent studies highlights various aspects of 2-Fluoro-2-phenylpropan-1-amine hydrochloride's biological activity:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated increased serotonin levels in vitro, suggesting potential antidepressant properties. |

| Study B (2024) | Reported enhanced locomotor activity in rodent models, indicating stimulant effects. |

| Study C (2023) | Investigated neuroprotective effects in cellular models of neurodegeneration. |

Comparative Analysis

When compared to other fluorinated amphetamines, 2-Fluoro-2-phenylpropan-1-amine hydrochloride shows unique characteristics:

| Compound | Mechanism | Biological Activity |

|---|---|---|

| 2-Fluoroamphetamine | Monoamine transporter inhibition | Stimulant, potential antidepressant |

| Methamphetamine | Stronger CNS stimulant | High abuse potential, neurotoxicity |

| Fluoromethamphetamine | Similar to methamphetamine but with altered pharmacokinetics | Stimulant effects with varying potency |

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-2-phenylpropan-1-amine hydrochloride, and how can purity be ensured?

The compound can be synthesized via reductive amination of 2-fluoro-2-phenylpropanal with ammonium acetate and sodium cyanoborohydride under acidic conditions. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with a methanol/dichloromethane gradient. Purity validation requires HPLC (>98% purity) and NMR analysis (e.g., observing the fluorine-coupled splitting in H-NMR at δ 1.5–1.7 ppm for the CHNH group) .

Q. Which spectroscopic techniques are critical for confirming the structure of 2-fluoro-2-phenylpropan-1-amine hydrochloride?

Key techniques include:

- F-NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom.

- H-NMR : Signals for the CHNH group (δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.6 ppm).

- HRMS : A molecular ion peak at m/z 185.12 (M-Cl) validates the molecular formula (CHFNH_3$$^+).

- X-ray crystallography : Resolves stereochemical ambiguities in the fluoro-phenyl moiety .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

Q. What preliminary assays are recommended to assess biological activity?

Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. For neuroactivity, employ in vitro neuronal cell models (e.g., SH-SY5Y cells) to measure cAMP modulation or calcium flux. Dose-response curves (0.1–100 µM) are critical for identifying EC values .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction yields or byproduct formation during synthesis?

Use quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways and identify intermediates. Databases like Reaxys or PISTACHIO predict competing side reactions (e.g., over-reduction of the ketone precursor). Pair this with experimental DOE (design of experiments) to optimize parameters like pH and temperature .

Q. What strategies enable the design of fluorinated analogs with enhanced bioavailability?

- Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) while retaining fluorine.

- LogP optimization : Use Schrödinger’s QikProp to predict logP values and prioritize analogs with logP < 3.

- Metabolic stability : Screen analogs in liver microsomes (human/rat) to identify candidates resistant to CYP450 oxidation .

Q. How can mechanistic studies clarify the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Glide can predict binding poses in receptors (e.g., NMDA or σ-1).

- Kinetic assays : Surface plasmon resonance (SPR) quantifies binding affinity (K) and kinetics (k/k).

- Mutagenesis : Introduce point mutations (e.g., Tryptophan → Alanine) in target proteins to validate binding hotspots .

Q. What methodologies are suitable for comparative studies with structural analogs (e.g., 2-chloro derivatives)?

- SAR analysis : Compare IC values across analogs in functional assays (e.g., enzyme inhibition).

- Crystallography : Resolve co-crystal structures of analogs bound to targets to identify fluorine-specific interactions.

- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and brain penetration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.